molecular formula C14H20IN3O2 B1385755 Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate CAS No. 902837-43-8

Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate

Cat. No.: B1385755
CAS No.: 902837-43-8
M. Wt: 389.23 g/mol
InChI Key: VTPURUZXLYMJMM-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate displays a complex three-dimensional structure characterized by specific conformational preferences and intermolecular interactions. The compound contains a central piperazine ring system that adopts a chair conformation, consistent with the typical behavior observed in related piperazine derivatives. The piperazine ring provides a rigid scaffold that positions the substituents in defined spatial arrangements, with the tert-butyl carboxylate group and the 3-iodopyridin-2-yl moiety occupying equatorial positions to minimize steric interactions.

Crystallographic analysis of structurally related piperazine compounds reveals that the chair conformation is strongly favored due to reduced torsional strain and optimal orbital overlap. In the case of this compound, the presence of the bulky tert-butyl group and the halogenated pyridine substituent creates significant steric effects that influence the overall molecular geometry. The iodine atom, being the largest halogen, introduces substantial electronic effects through its ability to participate in halogen bonding interactions.

The pyridine ring system in this compound maintains planarity, with the nitrogen atom positioned at the 1-position relative to the attachment point at position 2. The iodine substituent at position 3 creates an electron-withdrawing effect that modifies the electronic distribution throughout the pyridine ring, potentially affecting the compound's reactivity and binding properties. The Chemical Abstracts Service registry number 902837-43-8 provides unique identification for this specific structural arrangement.

Table 1: Crystallographic Parameters for Related Piperazine Compounds

Compound Space Group Cell Parameters (Å) Molecular Weight Conformation
This compound Not reported Not reported 389.23 Chair (predicted)
1-(2-iodo-benzoyl)-4-(pyrimidin-2-yl)piperazine Not specified a=8.19, b=8.79, c=9.71 Not specified Chair
Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate P21 a=10.26, b=9.51, c=10.53 346.43 Chair

The molecular structure exhibits specific dihedral angles between the various aromatic and aliphatic components, with the planar amide unit making characteristic angles with the pyridine ring system. These geometric parameters are crucial for understanding the compound's three-dimensional shape and its potential interactions with biological targets or other molecules.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's connectivity and conformational behavior, while infrared spectroscopy reveals characteristic functional group vibrations. Mass spectrometry confirms molecular weight and fragmentation patterns that support structural assignments.

Nuclear magnetic resonance analysis of this compound would be expected to show characteristic signals for the various functional groups present. The tert-butyl group typically appears as a singlet around 1.5 parts per million in proton nuclear magnetic resonance, representing the nine equivalent methyl protons. The piperazine ring protons exhibit complex multiplicity patterns due to their different chemical environments, with the protons adjacent to the nitrogen atoms showing distinct chemical shifts compared to those in the central positions.

The pyridine ring protons provide diagnostic signals in the aromatic region, typically appearing between 7-9 parts per million. The presence of the iodine substituent creates significant electronic effects that influence the chemical shifts of neighboring protons through both inductive and mesomeric effects. The proton at position 4 of the pyridine ring (meta to the iodine) would be expected to show a characteristic downfield shift compared to unsubstituted pyridine derivatives.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Key Signals/Peaks Expected Values
1H Nuclear Magnetic Resonance Tert-butyl group ~1.5 ppm (singlet, 9H)
1H Nuclear Magnetic Resonance Piperazine protons 3.0-3.8 ppm (complex)
1H Nuclear Magnetic Resonance Pyridine protons 7.0-8.5 ppm (multiplets)
Infrared Spectroscopy Carbonyl stretch ~1700 cm⁻¹
Infrared Spectroscopy Carbon-Iodine stretch ~500-600 cm⁻¹
Mass Spectrometry Molecular ion 389 m/z

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through analysis of the carbon framework. The carbonyl carbon of the carboxylate group typically appears around 155 parts per million, while the aromatic carbons of the pyridine ring show characteristic patterns influenced by the iodine substituent. The tert-butyl carbons exhibit distinct signals for the quaternary carbon (~80 parts per million) and the methyl carbons (~28 parts per million).

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The carbonyl stretch of the carbamate group appears as a strong absorption around 1700 wavenumbers, while the carbon-nitrogen stretches of the piperazine ring contribute to the fingerprint region below 1500 wavenumbers. The carbon-iodine bond produces characteristic absorptions in the lower frequency region around 500-600 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation at 389 mass-to-charge ratio units, corresponding to the molecular formula C14H20IN3O2. Fragmentation patterns would be expected to show loss of the tert-butyl group (loss of 57 mass units) and characteristic pyridine fragments, with the iodine isotope pattern providing additional structural confirmation.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves potential equilibria between different structural forms, primarily centered around the nitrogen atoms in both the piperazine and pyridine ring systems. While the compound's structure is relatively rigid due to the aromatic pyridine ring and the constrained piperazine conformation, subtle tautomeric shifts can occur that influence its chemical and biological properties.

The primary tautomeric consideration involves the protonation state of the pyridine nitrogen atom, which can exist in neutral or protonated forms depending on the solution conditions and environmental factors. The presence of the electron-withdrawing iodine substituent at the 3-position significantly affects the basicity of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine derivatives. This electronic effect stabilizes the neutral form under normal conditions while influencing the compound's ability to participate in hydrogen bonding interactions.

The piperazine ring system presents additional tautomeric possibilities, particularly regarding the protonation states of the nitrogen atoms. Under physiological conditions, one or both nitrogen atoms may become protonated, leading to different ionic forms that exhibit distinct physicochemical properties. The tert-butyl carboxylate group provides steric hindrance that influences the accessibility of one nitrogen atom while leaving the other more available for protonation or coordination interactions.

Table 3: Tautomeric Forms and Their Relative Stabilities

Tautomeric Form Protonation State Relative Stability Environmental Conditions
Neutral Form Neither N protonated Highest Neutral to basic pH
Pyridine Protonated Pyridine N⁺ Moderate Acidic conditions
Piperazine Protonated Piperazine N⁺ Moderate Physiological pH
Diprotonated Form Both N⁺ Lowest Strongly acidic pH

Comparative analysis with related compounds reveals that the tautomeric preferences are strongly influenced by substituent effects and environmental factors. Studies of similar piperazine derivatives show that electron-withdrawing groups like halogens tend to stabilize specific tautomeric forms by modifying the electron density distribution throughout the molecular framework. The iodine substituent in this compound creates a strong inductive effect that reduces electron density on the pyridine ring, thereby affecting its protonation behavior.

The carboxylate functionality adds another layer of complexity to the tautomeric analysis, as the ester group can potentially undergo hydrolysis under certain conditions to form the corresponding carboxylic acid. This transformation would significantly alter the compound's properties and create new possibilities for intramolecular hydrogen bonding and different tautomeric arrangements.

Solvent effects play a crucial role in determining the predominant tautomeric form, with polar protic solvents favoring protonated species through stabilization of ionic forms. In contrast, nonpolar solvents tend to favor neutral species and may influence the equilibrium positions between different tautomeric forms. These solvent-dependent effects are particularly important for understanding the compound's behavior in different biological environments or synthetic conditions.

Electronic Structure and Density Functional Theory Calculations

The electronic structure of this compound involves complex orbital interactions between the aromatic pyridine system, the saturated piperazine ring, and the carboxylate functionality. Density functional theory calculations provide detailed insights into the molecular orbital arrangements, electron density distributions, and energetic properties that govern the compound's chemical behavior and reactivity patterns.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic excitation properties and its ability to participate in electron transfer processes. The presence of the iodine atom significantly influences these frontier orbitals through its large atomic orbitals and substantial spin-orbit coupling effects. Heavy atoms like iodine introduce relativistic effects that modify the electronic structure compared to lighter halogen analogues.

The pyridine ring system contributes significantly to the frontier molecular orbitals, with the aromatic pi-system providing delocalized electron density that can participate in various chemical interactions. The nitrogen lone pair orbital on pyridine represents a key nucleophilic site, while the pi-system can act as either an electron donor or acceptor depending on the reaction conditions and partner molecules. The iodine substituent modifies these properties through its strong electron-withdrawing inductive effect and potential for halogen bonding interactions.

Table 4: Calculated Electronic Properties

Electronic Property Predicted Value Computational Method Significance
Dipole Moment ~3-5 Debye Density Functional Theory Polarity/Solubility
Ionization Energy ~8-9 eV Density Functional Theory Oxidation Potential
Electron Affinity ~1-2 eV Density Functional Theory Reduction Potential
HOMO-LUMO Gap ~5-7 eV Density Functional Theory Electronic Excitation

The piperazine ring system contributes non-bonding orbitals from its nitrogen atoms that can participate in coordination chemistry and hydrogen bonding interactions. The saturated nature of the piperazine ring means that its electronic contribution primarily involves sigma orbitals and nitrogen lone pairs, in contrast to the delocalized pi-system of the pyridine component. The interaction between these different electronic systems creates a complex molecular orbital picture that influences the compound's overall reactivity and binding properties.

Density functional theory calculations reveal the importance of intramolecular interactions between different parts of the molecule, including potential interactions between the iodine atom and other electron-rich regions. The large size and polarizability of iodine create opportunities for dispersion interactions and halogen bonding that can influence the compound's preferred conformations and intermolecular association behavior.

The carboxylate group introduces additional electronic complexity through its carbonyl functionality and ester linkage. The carbonyl oxygen atoms provide electron-rich sites that can participate in hydrogen bonding and coordination interactions, while the ester linkage creates a region of electron deficiency that may be susceptible to nucleophilic attack. These electronic features combine with the heterocyclic components to create a molecule with multiple reactive sites and diverse potential interaction modes.

Properties

IUPAC Name

tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPURUZXLYMJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate typically involves the reaction of piperazine with 3-iodopyridine under specific conditions. The tert-butyl group is introduced via tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, in a substitution reaction, the iodine atom may be replaced by an amine group, resulting in a new piperazine derivative.

Scientific Research Applications

Antibacterial and Antifungal Activities

TBIP has been investigated for its antibacterial and antifungal properties. Derivatives of piperazine, including TBIP, have shown moderate activity against various microorganisms, indicating potential as therapeutic agents in treating infections.

Anticancer Research

The compound's structure suggests potential interactions with biological targets involved in cancer signaling pathways. Similar compounds have been linked to the degradation of androgen receptors, which are crucial in certain types of cancer, particularly prostate cancer. Research into TBIP's binding affinity to kinases may elucidate its role in cancer therapy.

Synthesis of Novel Compounds

TBIP serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives such as amides, sulphonamides, and imidazolinones, which may possess diverse biological activities. This versatility enhances its utility in drug discovery and development.

Comparative Analysis with Related Compounds

To highlight TBIP's unique features, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylateContains a pyridine ring without iodineLacks halogen substituent
Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylateChlorine instead of iodineDifferent halogen may alter reactivity
Tert-butyl (3r)-3-formylpiperazine-1-carboxylateContains a formyl group insteadAltered functional group affecting properties

The iodine substituent on TBIP significantly influences its reactivity and biological interactions compared to these related compounds.

Case Studies and Research Findings

Research has demonstrated that TBIP and its derivatives exhibit a wide spectrum of biological activities:

  • Antidepressant Activity : Some derivatives have shown promise in preclinical models for their potential antidepressant effects.
  • Antiparasitic Activity : Studies indicate that certain piperazine derivatives can inhibit parasitic growth, suggesting applications in treating diseases like malaria.

Mechanism of Action

The mechanism of action of Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The table below highlights key differences between the target compound and its analogs:

Compound Name (CAS/Reference) Substituent Position/Type Molecular Weight Key Reactivity/Stability Features Applications/Notes
Target Compound 3-Iodo on pyridine (2-position) ~414.23 Iodine enables cross-coupling; stable under inert conditions Intermediate for drug discovery
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyano on pyridine (2-position) ~302.34 High stability due to electron-withdrawing cyano group Precursor for bioactive molecules (e.g., kinase inhibitors)
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo, 3-cyano on pyridine ~381.20 Bromine allows further substitution; cyano stabilizes ring Dual functionalization potential
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-Chloro, 3-nitro on pyridine 342.78 Nitro group increases reactivity but risks instability under reduction Limited to controlled synthetic steps
tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate 5-Iodo on pyridine (2-position) ~414.23 Iodine at 5-position alters regioselectivity in couplings Used in radiolabeling studies

Stability and Degradation Pathways

  • Iodine vs. Bromine/Chlorine : The target compound’s iodine substituent offers lower reactivity in nucleophilic aromatic substitution (SNAr) compared to bromine or chlorine analogs but higher stability in physiological conditions .
  • Nitro vs. Cyano Groups: Nitro-substituted derivatives (e.g., ) exhibit higher metabolic lability, whereas cyano groups (e.g., ) enhance thermal and oxidative stability.
  • Acid Sensitivity: Piperazine carbamates with bulky tert-butyl groups (e.g., target compound) resist hydrolysis in acidic media better than non-protected analogs .

Biological Activity

Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate (TBIP) is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H19N4O2I
  • Molecular Weight : 392.23 g/mol
  • CAS Number : 902837-43-8

TBIP functions primarily as a pharmacological agent through its interaction with various biological targets. The presence of the iodopyridine moiety is crucial for its activity, influencing binding affinities and selectivity towards specific receptors or enzymes.

Target Interactions

  • Kinase Inhibition : TBIP has been studied for its inhibitory effects on various kinases, which play a significant role in cell signaling pathways associated with cancer and other diseases.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its potential effects on neurological conditions.

Anticancer Properties

TBIP has been investigated as a potential anticancer agent. Its structural similarity to known anticancer drugs suggests that it may inhibit cancer cell proliferation.

  • Case Study : In vitro studies demonstrated that TBIP exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HCT116 (Colon Cancer)15Cell cycle arrest

Antiviral Activity

Recent studies have indicated that TBIP may possess antiviral properties, particularly against RNA viruses.

  • Research Findings : In a preliminary study, TBIP showed promising results in inhibiting viral replication in vitro, suggesting its potential as a broad-spectrum antiviral agent.

Safety and Toxicity

The safety profile of TBIP is still under investigation. Preliminary toxicity assays indicate that while the compound shows therapeutic potential, further studies are necessary to evaluate its safety in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a halogenated pyridine derivative (e.g., 3-iodo-2-chloropyridine). Key parameters include:

  • Solvent choice : 1,4-Dioxane or THF under reflux (110–120°C) for 12–24 hours .
  • Catalyst/base system : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the piperazine nitrogen and drive the reaction .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product (typical yields: 60–90%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Compare ¹H and ¹³C NMR peaks to reference spectra. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~80 ppm (¹³C) .
  • Mass spectrometry (LCMS/HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 404.04 for C₁₄H₁₉IN₃O₂) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and packing, as demonstrated for analogous piperazine-carboxylate derivatives .

Advanced Research Questions

Q. How does the iodine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-iodo group acts as a directing moiety for palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig):

  • Catalyst system : Pd(OAc)₂/Xantphos or Pd₂(dba)₃ with Cs₂CO₃ in 1,4-dioxane at 100–120°C .
  • Steric effects : The tert-butyl group on piperazine may slow transmetalation steps, requiring longer reaction times (24–48 hours) .
  • Yield optimization : Pre-activate the catalyst with ligands (e.g., Xantphos) to mitigate dehalogenation side reactions .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Discrepancies may arise from:

  • Solubility limitations : Use DMSO stock solutions ≤10 mM with sonication to ensure homogeneity in cellular assays .
  • Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to validate interactions with prolyl-hydroxylase or other enzymes .
  • Metabolic stability : Compare half-lives in liver microsomes (human vs. rodent) to identify species-specific degradation pathways .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

Methodological Answer: Leverage X-ray diffraction data to map intermolecular interactions:

  • Hydrogen bonding : The carbonyl oxygen of the tert-butyl carbamate forms hydrogen bonds with active-site residues (e.g., in HIF prolyl-hydroxylase inhibitors) .
  • Packing analysis : Use Hirshfeld surfaces to identify C–H···O/N contacts and π-stacking interactions with aromatic residues .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position to enhance halogen bonding with targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate
Reactant of Route 2
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Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate

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